N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide
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Overview
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide is a complex organic compound that features a furan ring, a piperidine ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The furan-3-carbonyl chloride is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate.
Alkylation: The intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.
Coupling with nicotinamide: Finally, the alkylated intermediate is coupled with 2-(methylthio)nicotinamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)pyridine
Uniqueness
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Compound Structure and Synthesis
The compound features a piperidine ring, a furan moiety, and a methylthio group attached to a nicotinamide structure. The synthesis typically involves several steps:
- Formation of Furan-3-carbonyl Chloride : This is achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
- Synthesis of Piperidin-4-ylmethylamine : This intermediate is prepared through reductive amination of piperidin-4-one with formaldehyde.
- Coupling Reaction : The furan-3-carbonyl chloride is reacted with piperidin-4-ylmethylamine to form the intermediate.
- Final Coupling : The intermediate is then coupled with 2-(methylthio)nicotinamide in the presence of a base like triethylamine.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating potential therapeutic applications.
This compound is believed to interact with specific molecular targets, modulating receptor activity or enzyme function. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest it may inhibit certain kinases or enzymes involved in cellular signaling pathways.
Research Findings
Recent studies have highlighted several aspects of its biological activity:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant inhibitory effects on tumor growth .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Cell Cycle Modulation : Some studies suggest that compounds with similar structures can induce cell cycle arrest at the G0/G1 phase, which is crucial for controlling cell proliferation in cancer therapy .
Case Studies and Comparative Analysis
A comparative analysis of structurally related compounds provides further insight into the potential biological activities of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide | Piperidine and benzamide moieties | Antitumor activity with IC50 values around 0.072 µM against MV4-11 cells |
N-(furan-3-carbonyl)piperidin-4-yl)methyl)-isoxazole | Isoxazole ring addition | Enhanced enzyme inhibition properties |
N-(furan-3-carbonyl)piperidin-4-yl)methyl)-cinnamamide | Cinnamamide moiety | Unique reactivity patterns with potential anti-inflammatory effects |
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-25-17-15(3-2-7-19-17)16(22)20-11-13-4-8-21(9-5-13)18(23)14-6-10-24-12-14/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFSIDWIZPIICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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